molecular formula C13H12ClFN2O2 B4873991 3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B4873991
M. Wt: 282.70 g/mol
InChI Key: VLXRRXKRGKAYSI-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, an oxazole ring, and a carboxamide group. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the reaction of 2-chloro-6-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of sodium carbonate and ethanol to form 2-chloro-6-fluorobenzaldehyde oxime . This intermediate is then subjected to cyclization with ethyl chloroformate and sodium hydride to yield the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts and solvents, as well as rigorous purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the tyrosine degradation pathway . This inhibition disrupts the production of essential metabolites, leading to the compound’s herbicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit HPPD sets it apart from other similar compounds, making it a valuable candidate for herbicidal applications .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-3-16-13(18)10-7(2)19-17-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXRRXKRGKAYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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